2-(Dimethylamino)-2-methylpropanenitrile
Overview
Description
2-(Dimethylamino)-2-methylpropanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative with a dimethylamino group attached to the second carbon of a propanenitrile chain
Mechanism of Action
Target of Action
Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-2-methylpropanenitrile might interact with similar targets.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular function . For instance, Deanol, a compound with similar structure, has been used in the treatment of various neurological disorders, suggesting that it may interact with neural receptors or enzymes .
Biochemical Pathways
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may affect neurotransmitter synthesis or signaling pathways .
Pharmacokinetics
Similar compounds such as deanol have been studied, and it is known that they can be absorbed and distributed in the body .
Result of Action
Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may have effects on neural function .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)-2-methylpropanenitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain proteases by forming stable complexes with their active sites. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins, leading to the activation or repression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal or beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and neurotoxicity in animal studies. These effects are often characterized by oxidative stress, inflammation, and cellular damage, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors This compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolitesIn phase II reactions, these hydroxylated metabolites can be conjugated with glucuronic acid or sulfate, enhancing their solubility and facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropanenitrile with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the dimethylamino group.
Another method involves the reaction of 2-methylpropanenitrile with dimethylamine in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common industrial methods include the use of fixed-bed reactors and catalytic processes to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2-(Dimethylamino)pyridine: Contains a pyridine ring, used as a catalyst in organic synthesis.
Uniqueness
2-(Dimethylamino)-2-methylpropanenitrile is unique due to its combination of a nitrile group and a dimethylamino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(dimethylamino)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDGSEGTBIWFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440950 | |
Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-40-7 | |
Record name | 2-(dimethylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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